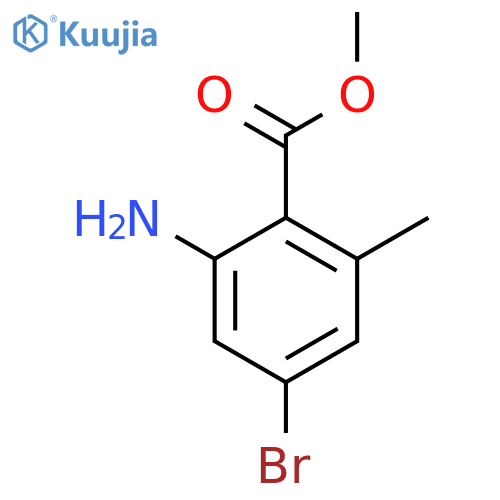

Cas no 1936226-72-0 (Methyl 2-amino-4-bromo-6-methylbenzoate)

1936226-72-0 structure

商品名:Methyl 2-amino-4-bromo-6-methylbenzoate

CAS番号:1936226-72-0

MF:C9H10BrNO2

メガワット:244.085201740265

CID:4937859

Methyl 2-amino-4-bromo-6-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-amino-4-bromo-6-methylbenzoate

-

- インチ: 1S/C9H10BrNO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3

- InChIKey: CBAOMJIFYQHHIM-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(C(=O)OC)=C(C)C=1)N

計算された属性

- せいみつぶんしりょう: 242.98949 g/mol

- どういたいしつりょう: 242.98949 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3

- 疎水性パラメータ計算基準値(XlogP): 2.7

- ぶんしりょう: 244.08

Methyl 2-amino-4-bromo-6-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019100067-10g |

Methyl 2-amino-4-bromo-6-methylbenzoate |

1936226-72-0 | 95% | 10g |

$3316.50 | 2023-09-02 | |

| Alichem | A019100067-25g |

Methyl 2-amino-4-bromo-6-methylbenzoate |

1936226-72-0 | 95% | 25g |

$6271.20 | 2023-09-02 | |

| Alichem | A019100067-5g |

Methyl 2-amino-4-bromo-6-methylbenzoate |

1936226-72-0 | 95% | 5g |

$2580.84 | 2023-09-02 |

Methyl 2-amino-4-bromo-6-methylbenzoate 関連文献

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

1936226-72-0 (Methyl 2-amino-4-bromo-6-methylbenzoate) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量